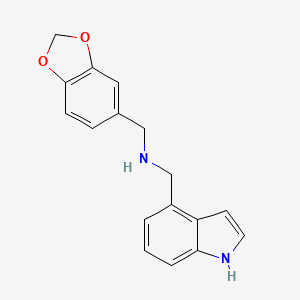

N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine

Übersicht

Beschreibung

N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine is a synthetic organic compound that features a benzodioxole moiety and an indole moiety. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine typically involves the reaction of a benzodioxole derivative with an indole derivative under specific conditions. Common synthetic routes may include:

Reductive Amination: Combining a benzodioxole aldehyde with an indole amine in the presence of a reducing agent.

Nucleophilic Substitution: Reacting a benzodioxole halide with an indole amine under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction can lead to the formation of amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzodioxole or indole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, sulfonates, and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce secondary amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry: Utilized in the synthesis of dyes, polymers, or other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine would depend on its specific biological target. Generally, compounds with benzodioxole and indole moieties can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-3-ylmethyl)amine

- N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-2-ylmethyl)amine

Uniqueness

N-(1,3-Benzodioxol-5-

Biologische Aktivität

N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety and an indole derivative, which are known to influence its biological interactions. The structural formula can be represented as follows:

Research indicates that compounds with similar structures often interact with various biological targets, including:

- Kinases : Many benzodioxole derivatives exhibit high selectivity for Src family kinases (SFKs), which are involved in cellular signaling pathways related to growth and survival. For instance, compounds such as AZD0530 have shown promising results in inhibiting tumor growth by targeting c-Src and Abl kinases at low nanomolar concentrations .

- Monoamine Oxidase (MAO) Inhibition : Some derivatives have been studied for their ability to inhibit MAO enzymes, which play a crucial role in neurotransmitter metabolism. For example, piperine analogs demonstrate significant inhibition of MAO-A and MAO-B, suggesting that similar compounds may also exhibit antidepressant-like effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Compounds structurally related to this amine often show:

- Oral Bioavailability : Studies on analogous compounds indicate favorable absorption characteristics when administered orally.

- Half-Life : The half-life for related compounds like AZD0530 was found to be approximately 40 hours, indicating prolonged activity in vivo .

Biological Activity Data

The following table summarizes the biological activities observed in studies involving related compounds:

| Activity Type | Compound | IC50 (μM) | Selectivity |

|---|---|---|---|

| c-Src Inhibition | AZD0530 | < 10 | High |

| MAO-A Inhibition | Piperine | 7.0 | Moderate |

| MAO-B Inhibition | Piperine | 20.9 | Moderate |

| Tumor Growth Inhibition | AZD0530 | Not specified | High |

Case Studies

- Tumor Growth Inhibition : A study demonstrated that AZD0530 significantly reduced tumor size in a c-Src-transfected 3T3-fibroblast xenograft model. The compound was administered orally once daily, leading to increased survival rates in aggressive cancer models .

- Neuropharmacological Effects : Research on piperine derivatives indicated that they may provide antidepressant-like effects through MAO inhibition, suggesting that this compound could have similar properties due to structural similarities .

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-(1H-indol-4-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-2-13(14-6-7-19-15(14)3-1)10-18-9-12-4-5-16-17(8-12)21-11-20-16/h1-8,18-19H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLFCHOLSNKEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=C4C=CNC4=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801208546 | |

| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944897-10-3 | |

| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.